Methyl 3-amino-4,5-dichlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

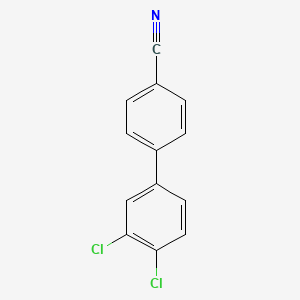

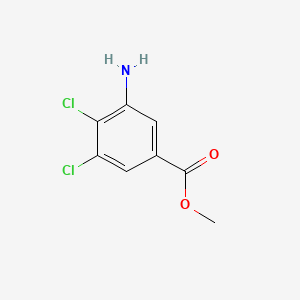

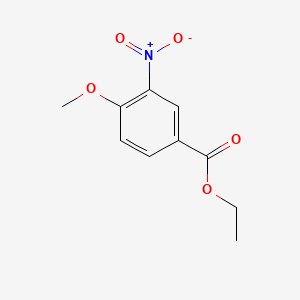

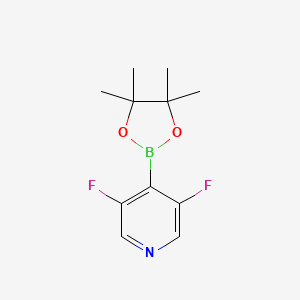

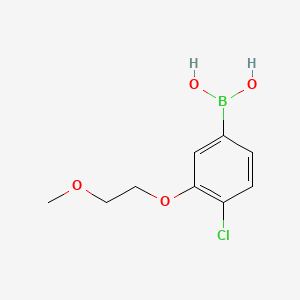

“Methyl 3-amino-4,5-dichlorobenzoate” is a chemical compound with the molecular formula C8H7Cl2NO2 . It has a molecular weight of 220.05 . It is a light yellow to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 . This code represents the compound’s molecular structure, including the positions of the chlorine, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis

“this compound” is a light yellow to yellow powder or crystals . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) of vegetable oils, a process closely related to the chemical reactions involving compounds like Methyl 3-amino-4,5-dichlorobenzoate, represents a significant area of research. This process involves the rhodium-catalyzed addition of amines to alkyl chains of vegetable oils, leading to the production of bio-based products with potential applications in polymer chemistry and as bio-based surface-active agents. The study by Vanbésien, Nôtre, Monflier, and Hapiot (2018) provides a comprehensive overview of the historical background, reaction conditions, and potential industrial applications of hydroaminomethylation, emphasizing its effectiveness as a synthetic pathway to valuable functionalized bio-based compounds (Vanbésien et al., 2018).

Methionine Salvage and S-adenosylmethionine

Another relevant study explores the essential links between sulfur, ethylene, and polyamine biosynthesis in the context of methionine (Met) and S-adenosylmethionine (SAM) metabolism. Sauter, Moffatt, Chin Saechao, Hell, and Wirtz (2013) discuss the subcellular compartmentalization of Met fluxes and its regulation, highlighting the importance of Met salvage cycles and the metabolism of 5'-methylthioadenosine (MTA). This review underscores the interconnectedness of these pathways and their significance for plant growth and development (Sauter et al., 2013).

Amino Acids and the Regulation of Methyl Balance

The role of amino acids in regulating methyl balance is another area of interest, particularly concerning S-adenosylmethionine levels and methylation reactions crucial for human health. Brosnan, da Silva, and Brosnan (2007) outline recent advances in understanding the metabolic basis for the maintenance of cellular SAM levels, emphasizing the critical involvement of amino acids in these processes. Their review highlights the importance of deranged SAM metabolism in liver disease and the potential therapeutic implications of dietary interventions affecting SAM availability (Brosnan et al., 2007).

Safety and Hazards

“Methyl 3-amino-4,5-dichlorobenzoate” is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

methyl 3-amino-4,5-dichlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEQHZXRVKQYBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1250663-38-7 |

Source

|

| Record name | Methyl 3-amino-4,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)